5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide
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Overview
Description
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide is a sophisticated molecule featuring a blend of aromatic and heterocyclic components. Its complexity lends itself to numerous applications across various fields such as chemistry, biology, and medicine.
Mechanism of Action
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
The compound also contains a sulfonyl group attached to the THIQ moiety. Compounds with similar structures have been found to be potent and selective inhibitors of the aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer .
Biochemical Analysis
Biochemical Properties
5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide: plays a significant role in biochemical reactions due to its unique structural features. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation . The interaction between this compound and PPARδ can modulate the receptor’s activity, leading to changes in the expression of target genes.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of signaling pathways such as the PPARδ pathway, leading to changes in lipid metabolism and inflammatory responses . Additionally, this compound can impact gene expression by modulating the transcriptional activity of PPARδ, resulting in altered levels of specific proteins involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the ligand-binding domain of PPARδ, leading to conformational changes that enhance or inhibit the receptor’s activity . By modulating the activity of PPARδ, this compound can influence the expression of genes involved in lipid metabolism, inflammation, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound can modulate the activity of PPARδ without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or alterations in lipid metabolism. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of PPARδ and other enzymes involved in lipid metabolism . The interaction with PPARδ can lead to changes in the expression of genes encoding enzymes that regulate fatty acid oxidation, lipid synthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular compartments, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation typically involves multi-step synthetic processes. Starting materials often include 3,4-dihydroisoquinoline and sulfonyl chloride derivatives. Key reactions in the synthesis might involve:
Sulfonylation: Introduction of the sulfonyl group to 3,4-dihydroisoquinoline.
Fluorination: Incorporation of the fluorine atom into the aromatic ring.
Amidation: Formation of the benzamide group via reaction with 4-(trifluoromethyl)aniline.
Industrial Production Methods: : Scaling up for industrial production necessitates optimization of reaction conditions for yield and purity. This might involve:
Catalysts for efficient fluorination and sulfonylation.
Continuous flow reactors to manage exothermic reactions.
Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potentially transforming the isoquinoline ring or the sulfide group.
Reduction: : Reduction of the amide or nitro groups if present.
Substitution: : Nucleophilic substitutions at the aromatic sites due to the electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: : mCPBA (meta-chloroperoxybenzoic acid) for oxidation.
Reducing Agents: : LiAlH4 (Lithium aluminium hydride) for reductions.
Bases: : NaH (sodium hydride) for deprotonation in substitution reactions.
Major Products
Oxidized or reduced forms of the original compound.
Substitution products with various functional groups replacing hydrogen atoms at the aromatic sites.
Scientific Research Applications
Chemistry: : Used as a synthetic intermediate in the development of other complex molecules due to its functional group diversity.
Biology: : Investigated for potential inhibitory effects on enzymes or proteins, possibly due to its isoquinoline moiety interacting with biological targets.
Medicine: : Potential therapeutic applications, such as acting as a drug candidate for specific diseases due to its unique structure enabling interactions with biomolecules.
Industry: : Utilized in material science for the development of polymers or advanced materials featuring fluorinated aromatic rings for improved stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(isoquinolin-2-ylsulfonyl)-2-fluorobenzamide: : Lacks the 3,4-dihydro ring, offering a comparison in reactivity.
4-(trifluoromethyl)phenyl derivatives: : Highlighting the impact of the trifluoromethyl group on biological activity.
Fluorobenzamides: : Comparing the influence of the fluorine atom position on chemical and biological properties.
The uniqueness of 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide lies in its multifunctional groups that allow diverse applications across various scientific fields
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F4N2O3S/c24-21-10-9-19(33(31,32)29-12-11-15-3-1-2-4-16(15)14-29)13-20(21)22(30)28-18-7-5-17(6-8-18)23(25,26)27/h1-10,13H,11-12,14H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDHZNALQSDXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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